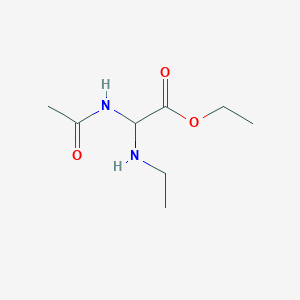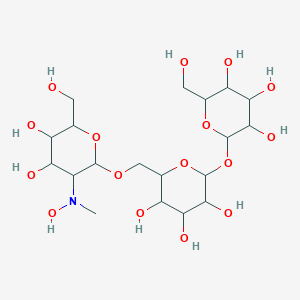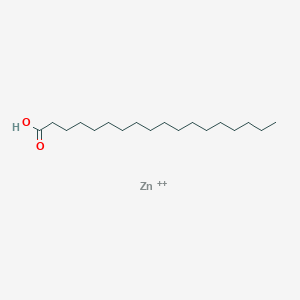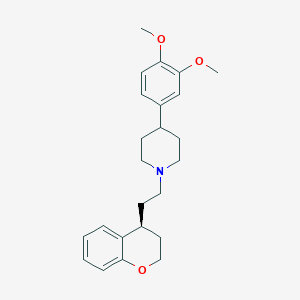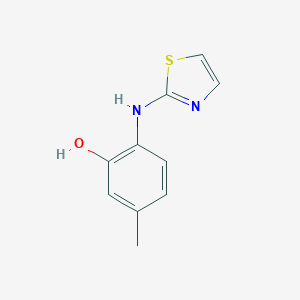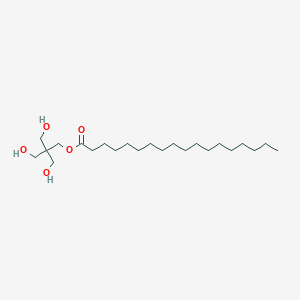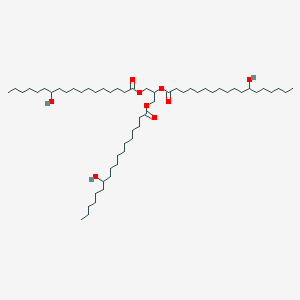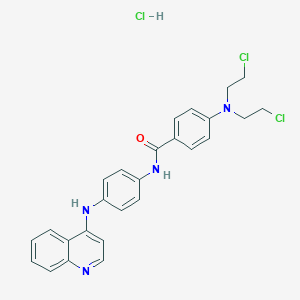![molecular formula C7H10O4 B148184 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde CAS No. 127747-11-9](/img/structure/B148184.png)
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid that is used in the synthesis of various organic compounds. The compound has been shown to have remarkable biological properties, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. The compound has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. The compound has also been shown to have antitumor properties, which may make it useful in the treatment of cancer. Additionally, it has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde in lab experiments is its relatively low toxicity. The compound is also readily available and easy to synthesize. However, one limitation of using the compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the compound's potential applications in medicine, particularly in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, the compound's antioxidant properties may make it useful in the development of new food preservatives and cosmetics. Finally, the study of the compound's mechanism of action may lead to the development of new drugs with improved efficacy and reduced side effects.
Synthesemethoden
The synthesis of 2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde involves the reaction of acetaldehyde with ethylene oxide in the presence of a catalyst. The reaction takes place at a temperature of 70-80°C and a pressure of 1-2 atm. The product is then purified by distillation and recrystallization to obtain a pure form of the compound. The yield of the reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde has been used in various scientific research applications. It has been shown to have antibacterial, antifungal, and antiviral properties. The compound has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the production of solvents, polymers, and resins.
Eigenschaften
CAS-Nummer |
127747-11-9 |
|---|---|
Produktname |
2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde |
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2-[2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C7H10O4/c8-3-1-7(2-4-9)10-5-6-11-7/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
JOGWMIAXCIIMAM-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(CC=O)CC=O |
Kanonische SMILES |
C1COC(O1)(CC=O)CC=O |
Synonyme |
1,3-DIOXOLANE-2,2-DIACETALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



